Synthesis Methods
The synthesis of 2-(2,4-Dinitroanilino)butanoic acid typically involves several steps:
Technical Parameters
Molecular Structure
The molecular formula for 2-(2,4-Dinitroanilino)butanoic acid is C10H10N4O4. The structure features:
Structural Representation
The compound can be represented in various ways, including:
CC(C(=O)O)C1=C(C(=C(C=C1[N+](=O)[O-]))[N+](=O)[O-])N
Types of Reactions Involved
Common Reagents and Conditions
The mechanism of action for 2-(2,4-Dinitroanilino)butanoic acid primarily revolves around its potential as a pharmaceutical agent. The dinitroaniline structure may interact with biological targets through:
2-(2,4-Dinitroanilino)butanoic acid has significant applications in various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2